![molecular formula C15H19N3O B2642416 N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide CAS No. 1240811-12-4](/img/structure/B2642416.png)
N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide, commonly known as CCPA, is a selective adenosine A1 receptor agonist. It was first synthesized by scientists in the 1980s and has since been used extensively in scientific research. CCPA is a potent and specific ligand for the adenosine A1 receptor and has been shown to have a number of biochemical and physiological effects.
Mecanismo De Acción
CCPA acts as a selective adenosine A1 receptor agonist. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the adenosine A1 receptor by CCPA leads to a number of downstream effects, including inhibition of adenylate cyclase, activation of potassium channels, and inhibition of calcium channels. These effects ultimately lead to a decrease in cellular excitability and a reduction in neurotransmitter release.
Biochemical and Physiological Effects:
CCPA has been shown to have a number of biochemical and physiological effects. In the cardiovascular system, CCPA has been shown to decrease heart rate, blood pressure, and myocardial contractility. In the nervous system, CCPA has been shown to have sedative and anxiolytic effects. CCPA has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCPA has a number of advantages for use in lab experiments. It is a potent and specific ligand for the adenosine A1 receptor and has been extensively characterized in terms of its pharmacology and mechanism of action. CCPA is also relatively stable and can be easily synthesized in large quantities. However, CCPA does have some limitations. It is a relatively expensive compound, which may limit its use in some labs. Additionally, CCPA has a relatively short half-life, which may limit its use in experiments requiring long-term treatment.
Direcciones Futuras
There are a number of future directions for research on CCPA. One area of interest is the role of adenosine A1 receptors in the regulation of glucose metabolism and insulin sensitivity. CCPA has been shown to improve glucose tolerance and insulin sensitivity in animal models, suggesting that adenosine A1 receptor agonists may have therapeutic potential for the treatment of type 2 diabetes. Another area of interest is the potential use of CCPA as a treatment for ischemia-reperfusion injury. CCPA has been shown to have protective effects against ischemia-reperfusion injury in a number of different tissues, including the heart and brain. Further research is needed to determine the potential clinical applications of CCPA in these and other areas.
Métodos De Síntesis
CCPA can be synthesized using a number of different methods. One of the most common methods involves the reaction of 1-cyanocyclopentene with 4-methylphenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with chloroacetyl chloride to form CCPA. The synthesis of CCPA can also be achieved using other methods such as the reaction of 1-cyanocyclopentene with 4-methylphenylamine followed by acetylation.
Aplicaciones Científicas De Investigación
CCPA has been extensively used in scientific research as a selective adenosine A1 receptor agonist. It has been shown to have a number of applications in both in vitro and in vivo studies. CCPA has been used to investigate the role of adenosine A1 receptors in the regulation of cardiovascular function, neurotransmitter release, and sleep. It has also been used in studies investigating the effects of adenosine A1 receptor activation on glucose metabolism, inflammation, and ischemia-reperfusion injury.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-4-6-13(7-5-12)17-10-14(19)18-15(11-16)8-2-3-9-15/h4-7,17H,2-3,8-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPETXHUDORQWBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.